molecular formula C16H19NO8 B12417317 5-Hydroxy Tryptophol-d4 b-D-Glucuronide (DISCONTINUED)

5-Hydroxy Tryptophol-d4 b-D-Glucuronide (DISCONTINUED)

Cat. No.: B12417317
M. Wt: 357.35 g/mol
InChI Key: NFLHLWRXDOXSCF-DXCLDHJFSA-N
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Description

5-Hydroxy Tryptophol-d4 β-D-Glucuronide (C₁₆H₁₅D₄NO₈, MW: 357.35 g/mol) is a deuterium-labeled analog of 5-hydroxy tryptophol β-D-glucuronide, a metabolite derived from serotonin (5-hydroxytryptamine) via the 5-hydroxyindole pathway. This compound was primarily used as an internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic research, to enhance quantification accuracy by minimizing matrix effects . Its deuterium substitution at four hydrogen positions ensured isotopic distinction from the endogenous analyte, enabling reliable tracer studies in metabolic and excretion profiling .

The compound was discontinued due to undisclosed commercial or regulatory factors, though its analogs remain critical in pharmacological research. Key applications included:

  • Therapeutic Drug Monitoring: Quantifying serotonin metabolites in biological matrices .
  • Metabolic Pathway Analysis: Tracing glucuronidation kinetics and phase II metabolism .
  • Stability and Precision: Deuterium labeling reduced signal interference in high-resolution MS, achieving >95% purity in validated methods .

Properties

Molecular Formula

C16H19NO8

Molecular Weight

357.35 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i3D2,4D2

InChI Key

NFLHLWRXDOXSCF-DXCLDHJFSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])O

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy tryptophol can be synthesized through several methods. One common synthetic route involves the reduction of 5-hydroxyindoleacetaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature and yields 5-Hydroxy tryptophol as the primary product .

Industrial Production Methods

Industrial production of 5-Hydroxy tryptophol often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overexpress tryptophan hydroxylase and aromatic amino acid decarboxylase. These enzymes convert tryptophan to 5-Hydroxy tryptophol through intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy tryptophol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products

Scientific Research Applications

Synthesis and Production

5-Hydroxy Tryptophol-d4 β-D-Glucuronide can be synthesized through microbial fermentation or chemical synthesis methods. The microbial approach often utilizes genetically engineered strains of bacteria to enhance production efficiency.

Biological Research

5-Hydroxy Tryptophol-d4 β-D-Glucuronide serves as a valuable biomarker for studying serotonin metabolism. Its unique deuterated form allows researchers to trace metabolic pathways more effectively, providing insights into how serotonin and its metabolites influence physiological processes.

Key Applications:

  • Neurotransmitter Pathways: Used in studies exploring the relationship between serotonin levels and mood disorders.
  • Gut-Brain Axis: Investigated for its role in how gut microbiota affects serotonin metabolism, impacting overall health.

Pharmacological Studies

The compound is being explored for its potential therapeutic effects on mood regulation and sleep disturbances. Its interaction with serotonin receptors suggests it may modulate neurotransmitter systems involved in these processes.

Research Findings:

  • Mood Disorders: Studies indicate that alterations in serotonin metabolism can contribute to conditions like depression and anxiety, making this compound relevant in pharmacological research aimed at developing new treatments.
  • Sleep Regulation: Its role in sleep modulation has been highlighted, suggesting potential applications in treating sleep disorders.

Toxicology and Metabolism

5-Hydroxy Tryptophol-d4 β-D-Glucuronide is also used to understand the metabolic pathways of tryptophan and its derivatives. Research indicates that this compound can influence the glucuronidation process, which is crucial for detoxifying substances in the liver.

Case Studies:

  • A study demonstrated the glucuronidation rates of various indole derivatives, including 5-Hydroxy Tryptophol, revealing insights into their metabolic stability and interactions with liver enzymes .
CompoundGlucuronidation Rate (nmol/min/mg)
5-Hydroxy Tryptophol8.4
Serotonin4.4
N-Acetylserotonin5.2
6-Hydroxymelatonin7.2

Neuroprotective Research

Investigations into the neuroprotective properties of tryptophan metabolites suggest that compounds like 5-Hydroxy Tryptophol may help protect against neurodegenerative diseases by modulating neurotransmitter systems.

Mechanism of Action

5-Hydroxy tryptophol exerts its effects primarily through its interaction with serotonin receptors in the brain. It is a metabolite of serotonin and can influence serotonin levels by acting as a feedback inhibitor of tryptophan hydroxylase. This regulation of serotonin levels affects mood, sleep, and other physiological processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 5-Hydroxy Tryptophol-d4 β-D-Glucuronide and Analogs

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application Isotopic Labeling
5-Hydroxy Tryptophol-d4 β-D-Glucuronide C₁₆H₁₅D₄NO₈ 357.35 87827-02-9 Serotonin metabolite quantification Yes (D4)
5-Hydroxy Tryptophol-O-Glucuronide C₁₆H₁₉NO₈ 353.33 27939-38-4 Metabolic pathway mapping No
5-Hydroxy Tryptophol-d4 C₁₀H₇D₄NO₂ 181.22 66640-87-7 Phase I metabolism studies Yes (D4)
Ethyl-β-D-Glucuronide C₈H₁₄O₇ 222.19 17685-04-0 Ethanol biomarker analysis No
O-Desmethyl Carvedilol-d5 β-D-Glucuronide C₂₄H₂₅D₅N₂O₈ 493.55 Not provided Cardiovascular drug pharmacokinetics Yes (D5)

Research Findings and Implications

  • Deuterium Impact : Deuterium in 5-Hydroxy Tryptophol-d4 β-D-Glucuronide reduces metabolic degradation rates compared to unlabeled analogs, enhancing tracer longevity in vivo .
  • Analytical Superiority : The compound achieved a detection limit of 0.1 ng/mL in LC-MS assays, outperforming unlabeled versions by 10-fold .
  • Regulatory Challenges : Discontinuation may relate to synthesis complexity or evolving regulatory standards for isotopic purity in bioanalytical guidelines .

Biological Activity

5-Hydroxy Tryptophol-d4 β-D-Glucuronide (CAS No. 87827-02-9) is a deuterated derivative of 5-Hydroxy Tryptophol, which is known for its potential biological activities, particularly in the context of neuropharmacology and metabolism. This compound has been studied primarily for its role in the metabolism of tryptophan and its implications in various physiological processes.

  • Molecular Formula: C₁₆H₁₅D₄NO₈
  • Molecular Weight: 357.35 g/mol
  • Purity: 96%
  • Catalog Number: GC70852 (GlpBio), H659363 (Aladdin Scientific)

Biological Significance

5-Hydroxy Tryptophol is a metabolite of serotonin and has been implicated in various biological processes, including sleep regulation, mood modulation, and the gut-brain axis. The deuterated form, 5-Hydroxy Tryptophol-d4 β-D-Glucuronide, serves as a useful tracer in pharmacokinetic studies due to the unique properties conferred by deuterium substitution.

Metabolic Pathways

The metabolism of tryptophan involves several pathways leading to the production of various metabolites, including 5-Hydroxy Tryptophol. This compound is primarily formed through the enzymatic action of tryptophan hydroxylase and subsequent decarboxylation. The glucuronidation process enhances its solubility and facilitates excretion.

Pharmacokinetics

Research indicates that deuteration may alter the pharmacokinetic profiles of compounds. For instance, studies have shown that deuterated compounds often exhibit improved metabolic stability and altered distribution characteristics compared to their non-deuterated counterparts .

Case Studies and Research Findings

  • Gut Microbiota Interaction : A study highlighted the role of gut microbiota in modulating tryptophan metabolism, which subsequently affects levels of serotonin and its metabolites, including 5-Hydroxy Tryptophol. This interaction is crucial for maintaining host physiology and could be linked to various pathologies .
  • Alcohol Metabolism : Another research effort focused on the elevation of glucuronidated forms of serotonin metabolites during alcohol consumption. The findings suggest that 5-Hydroxy Tryptophol may play a role in alcohol's neuropharmacological effects by influencing serotonin pathways .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of tryptophan metabolites have indicated that compounds like 5-Hydroxy Tryptophol may exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologyModulates serotonin pathways
Gut-Brain AxisInfluences gut microbiota metabolism
Alcohol MetabolismElevated during alcohol consumption
NeuroprotectionPotential protective effects against neurodegeneration

Table 2: Metabolites and Their Functions

MetaboliteFunctionSource
SerotoninMood regulation, sleep cycleEndogenous
5-Hydroxy TryptopholPrecursor to melatonin, mood stabilizerTryptophan metabolism
Glucuronidated MetabolitesEnhanced solubility and excretionPhase II metabolism

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